molecular formula C21H19N7 B3445719 3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3445719
M. Wt: 369.4 g/mol
InChI Key: JMDOVCFDDHVOSC-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core, a pyrimidinylpiperazine moiety, and a carbonitrile group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

3-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-15-13-19(26-9-11-27(12-10-26)21-23-7-4-8-24-21)28-18-6-3-2-5-17(18)25-20(28)16(15)14-22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDOVCFDDHVOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=NC=CC=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrido[1,2-a]benzimidazole derivative with a pyrimidinylpiperazine under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction is often catalyzed by a base, such as potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group with the nucleophile.

Scientific Research Applications

3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within cells. This compound is known to bind to certain enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. For instance, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its unique combination of structural features, which allows it to interact with a broader range of molecular targets. This versatility makes it a valuable tool in both basic and applied research, offering potential advantages in terms of efficacy and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

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